molecular formula C17H17BrClN B1532136 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine CAS No. 857531-01-2

4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine

Cat. No. B1532136
Key on ui cas rn: 857531-01-2
M. Wt: 350.7 g/mol
InChI Key: HMEHLWUVHGJFIM-UHFFFAOYSA-N
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Patent
US08541461B2

Procedure details

A suspension of 4-(4-Bromo-phenyl)-piperidin-4-ol (4.02 g, 15.7 mmol) in chlorobenzene (30 ml) was added dropwise to a suspension of aluminium chloride (7.32 g, 54.9 mmol) in chlorobenzene (10 ml) at 0° C. The reaction mixture was stirred at 0° C. for 2 hours, quenched by addition of ice then methyl t-butyl ether added. After stirring for 1 hour the precipitate was collected by filtration washed with water, methyl t-butyl ether and water to afford the title compound (5.59 g, 92% yield). LC/MS: (PS-B3) Rt 3.57 [M+H]+ 350, 352.
Quantity
4.02 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.32 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2(O)[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[Cl-:15].[Al+3].[Cl-].[Cl-]>ClC1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:2]3[CH:7]=[CH:6][C:5]([Cl:15])=[CH:4][CH:3]=3)[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
4.02 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CCNCC1)O
Name
Quantity
30 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
7.32 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
10 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by addition of ice
ADDITION
Type
ADDITION
Details
methyl t-butyl ether added
STIRRING
Type
STIRRING
Details
After stirring for 1 hour the precipitate
Duration
1 h
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water, methyl t-butyl ether and water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CCNCC1)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.59 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 203.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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